molecular formula C26H30ClN7O B12605573 Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-

Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-

Cat. No.: B12605573
M. Wt: 492.0 g/mol
InChI Key: IOLSRAXZCKDSPO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans- is a complex organic compound that features a cyclohexane ring, an indazole moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include cyclohexanecarboxylic acid, indazole derivatives, and imidazole derivatives. The synthesis could involve:

    Amidation: Formation of the amide bond between cyclohexanecarboxylic acid and an amine derivative.

    Substitution Reactions: Introduction of the indazole and imidazole moieties through nucleophilic substitution reactions.

    Chlorination: Introduction of the chlorine atom on the imidazole ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction of the imidazole or indazole rings could lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide derivatives
  • Indazole derivatives
  • Imidazole derivatives

Uniqueness

This compound is unique due to the combination of its structural features, which include a cyclohexane ring, an indazole moiety, and an imidazole ring. This combination might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H30ClN7O

Molecular Weight

492.0 g/mol

IUPAC Name

N-[1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H30ClN7O/c27-23-22(18-10-11-19-20(13-18)33-34-24(19)29)31-25(32-23)21(12-15-4-2-1-3-5-15)30-26(35)17-8-6-16(14-28)7-9-17/h1-5,10-11,13,16-17,21H,6-9,12,14,28H2,(H,30,35)(H,31,32)(H3,29,33,34)

InChI Key

IOLSRAXZCKDSPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C3=NC(=C(N3)Cl)C4=CC5=C(C=C4)C(=NN5)N

Origin of Product

United States

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